molecular formula C25H35N3O B1683453 Undecylprodigiosin CAS No. 52340-48-4

Undecylprodigiosin

Cat. No.: B1683453
CAS No.: 52340-48-4
M. Wt: 393.6 g/mol
InChI Key: ISFCPXILUVJVOC-KYGJEJSHSA-N
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Description

Undecylprodigiosin is a red-colored tripyrrole compound produced as a secondary metabolite by various bacterial strains, including species of Streptomyces and Serratia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of undecylprodigiosin involves several enzymatic steps. It starts with the transformation of PCP apoprotein into the holoprotein using acetyl CoA and PPtase. This is followed by adenylation utilizing L-proline and ATP, oxidation by dehydrogenase enzyme, and elongation by decarboxylative condensation with malonyl CoA and L-serine. The compound is then cyclized, oxidized, and methylated to form the intermediate 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde, which reacts with 2-undecylpyrrole to give this compound .

Industrial Production Methods

High-level production of this compound has been achieved using synthetic biology approaches. For instance, the production in Streptomyces coelicolor M145 was significantly increased using the ɸBT1 and ɸC31 integrase strategy . This method allows for the efficient and scalable production of this compound, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Undecylprodigiosin undergoes various chemical reactions, including oxidation, reduction, and substitution. The 4-methoxypyrrolic core of prodigiosins, including this compound, bears a cationic charge at physiological pH, which is critical for DNA binding .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product.

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with potential pharmaceutical applications, such as anticancer and immunosuppressant agents .

Properties

IUPAC Name

(2Z)-3-methoxy-5-(1H-pyrrol-2-yl)-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O/c1-3-4-5-6-7-8-9-10-11-13-20-15-16-21(27-20)18-24-25(29-2)19-23(28-24)22-14-12-17-26-22/h12,14-19,26-27H,3-11,13H2,1-2H3/b24-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYSWASSDOXZLC-MOHJPFBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC=C(N1)C=C2C(=CC(=N2)C3=CC=CN3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC1=CC=C(N1)/C=C\2/C(=CC(=N2)C3=CC=CN3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315967
Record name Undecylprodigiosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52340-48-4
Record name Undecylprodigiosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52340-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecylprodigiosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052340484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecylprodigiosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UNDECYLPRODIGIOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQ2HK5E6ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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